Trimethyltin chloride
Overview
Description
Trimethyltin chloride is an organotin compound with the chemical formula (CH3)3SnCl. It appears as a white solid and is known for its high toxicity and malodorous nature. This compound is highly susceptible to hydrolysis and is used as a source of the trimethylstannyl group ((CH3)3Sn−) in various chemical reactions .
Mechanism of Action
Target of Action
Trimethyltin chloride (TMT) is an organotin compound that is widely used in transferring trimethylstannyl groups onto substrates to synthesize various organostannanes . It is known to have potent neurotoxicity . The primary targets of TMT are the neurons in the brain, particularly in the hippocampus . It is also known to interact with the nuclear receptor PPAR, which controls the peroxisomal beta-oxidation pathway of fatty acids .
Mode of Action
TMT interacts with its targets, primarily neurons, causing neuroinflammation and neuronal cell death . It is also known to modulate the transcription of its target genes, such as acyl-CoA oxidase, once activated by a ligand . This interaction results in changes in the functioning of calcium channels, leading to spontaneous release of noradrenaline in rat cultured hippocampal slices .
Biochemical Pathways
TMT affects several biochemical pathways. It is known to disrupt calcium homeostasis in the brain, altering the functioning of calcium channels . It also impacts the peroxisomal beta-oxidation pathway of fatty acids through its interaction with the PPAR nuclear receptor . These disruptions can lead to downstream effects such as neuroinflammation, neuronal cell death, and neurotransmitter disorders .
Pharmacokinetics
It is known that tmt is a highly toxic and malodorous white solid that is susceptible to hydrolysis . More research is needed to fully understand the ADME properties of TMT and their impact on its bioavailability.
Result of Action
The primary result of TMT’s action is neurotoxicity, particularly in the hippocampus . This neurotoxicity manifests as neuroinflammation, neuronal cell death, and neurotransmitter disorders . TMT-induced neurotoxicity can lead to neurobehavioral dysfunctions, including epilepsy-like seizures and cognitive impairment .
Action Environment
TMT’s action, efficacy, and stability can be influenced by various environmental factors. For example, TMT accumulates mainly through the environment and food chain . It is also used in industrial and agricultural fields as a constituent of fungicides, plastic heat stabilizers, and wood preservatives . The specific environmental conditions under which TMT is most active, and how these conditions influence its neurotoxic effects, are areas of ongoing research.
Biochemical Analysis
Biochemical Properties
Trimethyltin chloride is used as a reagent in transferring trimethylstannyl groups onto substrates to synthesize various organostannanes . Organotin compounds derived from this compound are useful in organic synthesis, especially in radical chain reactions .
Cellular Effects
This compound is a potent neurotoxicant that leads to hippocampal neurodegeneration . It decreases cell viability dose-dependently and triggers oxidative stress . It also inhibits the antioxidant activities of T-AOC, T-SOD, CAT, and GSH .
Molecular Mechanism
This compound can be prepared by the redistribution reaction of tetramethyltin with tin tetrachloride . It is also a precursor to compounds used in PVC stabilization . Reduction of this compound with sodium gives hexamethylditin .
Temporal Effects in Laboratory Settings
This compound exposure in rats significantly lowered the blood potassium level . The cumulative toxic coefficient factor of this compound was 1.7 in rats versus 3.8 in mice, suggesting a high cumulative risk for rats and a moderate risk for mice .
Dosage Effects in Animal Models
This compound exposure in animal models showed neurobehavioral changes . In a temporal relationship to the onset of neuronal degeneration, animals can display signs of aggression to cage-mates, hyper-reactivity, and increased seizure susceptibility .
Metabolic Pathways
This compound-induced neurodegeneration is a complex event involving different pathogenetic mechanisms, which include neuroinflammation, intracellular calcium overload, and oxidative stress .
Preparation Methods
Trimethyltin chloride can be synthesized through several methods:
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Redistribution Reaction: : This method involves the reaction of tetramethyltin with tin tetrachloride: [ \text{SnCl}_4 + 3 \text{Sn(CH}_3)_4 \rightarrow 4 \text{(CH}_3)_3\text{SnCl} ] This reaction is typically performed without a solvent due to the high temperatures required and to simplify purification .
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Halogenation of Trimethyltin Hydroxide: : Another route involves treating trimethyltin hydroxide with a halogenating agent such as hydrogen chloride or thionyl chloride: [ \text{(CH}_3)_3\text{SnOH} + \text{HCl} \rightarrow \text{(CH}_3)_3\text{SnCl} + \text{H}_2\text{O} ] This method is also efficient and commonly used in laboratory settings .
Chemical Reactions Analysis
Trimethyltin chloride undergoes various types of chemical reactions:
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Substitution Reactions: : It reacts with organolithium reagents to form tin-carbon bonds. For example: [ \text{LiCH(Si(CH}_3)_3)(\text{Ge(CH}_3)_3) + \text{(CH}_3)_3\text{SnCl} \rightarrow \text{(CH}_3)_3\text{SnCH(Si(CH}_3)_3)(\text{Ge(CH}_3)_3) + \text{LiCl} ] This reaction is useful in organic synthesis .
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Reduction Reactions: : Reduction of this compound with sodium yields hexamethylditin: [ 2 \text{Na} + 2 \text{(CH}_3)_3\text{SnCl} \rightarrow \text{(CH}_3)_3\text{Sn-Sn(CH}_3)_3 + 2 \text{NaCl} ] This product is valuable in various industrial applications .
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Transmetalation Reactions: : It can react with organocopper compounds to form organotrimethyltin derivatives: [ \text{CH}_2=\text{CHMgBr} + \text{(CH}_3)_3\text{SnCl} \rightarrow \text{(CH}_3)_3\text{SnCH=CH}_2 + \text{MgBrCl} ] These derivatives are extensively used in organic synthesis .
Scientific Research Applications
Trimethyltin chloride has a wide range of applications in scientific research:
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Chemistry: : It is used as a precursor to synthesize various organostannanes, which are crucial in palladium-catalyzed Stille coupling reactions .
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Biology and Medicine: : this compound is employed as a neurotoxicant model to study mechanisms of selective neuronal death, glial reactivity, and repair processes. It helps in understanding neuroinflammation and neuronal cell death .
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Industry: : This compound is used in the production of polyvinyl chloride (PVC) stabilizers and other industrial chemicals .
Comparison with Similar Compounds
Trimethyltin chloride is unique among organotin compounds due to its specific chemical properties and applications. Similar compounds include:
Tetramethyltin: Used in similar synthetic applications but differs in its reactivity and toxicity.
Tributyltin Chloride: Known for its use as a biocide and in antifouling paints, but it has different environmental and biological impacts.
Triphenyltin Chloride: Used in agricultural applications as a pesticide, with distinct chemical behavior compared to this compound
This compound stands out due to its specific use in neurotoxicity studies and its role in organic synthesis.
Properties
IUPAC Name |
chloro(trimethyl)stannane | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.ClH.Sn/h3*1H3;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTSZCJMWHGPOS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClSn | |
Record name | TRIMETHYLTIN CHLORIDE | |
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DSSTOX Substance ID |
DTXSID6042496 | |
Record name | Trimethyltin chloride | |
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Molecular Weight |
199.27 g/mol | |
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Physical Description |
Trimethyltin chloride is a solid. (EPA, 1998), Colorless solid; mp = 37.5 deg C; [HSDB] White crystalline solid; [MSDSonline] | |
Record name | TRIMETHYLTIN CHLORIDE | |
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Boiling Point |
154-156 °C | |
Record name | TRIMETHYLTIN CHLORIDE | |
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Solubility |
Soluble in chloroform and organic solvents., Miscible in water | |
Record name | TRIMETHYLTIN CHLORIDE | |
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Mechanism of Action |
Biochemical investigations in /trimethyltin/ poisoning revealed a reduction in glutamate & GABA uptake & synthesis with an incr synaptic release of glutamate in the hippocampus. this release of glutamate, together with a depletion of hippocampal zinc & an inhibition & damage of dentate basket cells by TMT, will also promote neuronal hyperexcitation. ... One of the consequences of the hypoxic condition of the nervous system is the release of glutamate & neuronal excitation. This neuronal excitation may be initiated at the entorhinal cortex, & the cascade of excitation will progress along the limbic circuitry... . /Trimethyltin/ | |
Record name | TRIMETHYLTIN CHLORIDE | |
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Color/Form |
Colorless needles | |
CAS No. |
1066-45-1 | |
Record name | TRIMETHYLTIN CHLORIDE | |
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Melting Point |
99 °F (EPA, 1998), 37.5 °C | |
Record name | TRIMETHYLTIN CHLORIDE | |
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